Fmoc-N-Me-Thr(Bzl)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

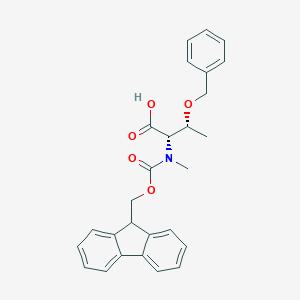

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJELSPMZRJEODW-CJAUYULYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583339 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198561-81-8 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-Me-Thr(Bzl)-OH: Core Chemical Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Fmoc-N-Me-Thr(Bzl)-OH, a critical building block in modern peptide chemistry. The introduction of an N-methyl group to the peptide backbone offers significant advantages, including enhanced metabolic stability, increased cell permeability, and the ability to modulate peptide conformation. This document serves as a detailed resource for professionals engaged in peptide synthesis and drug development.

Core Chemical Properties

This compound is a derivative of the amino acid threonine, protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain hydroxyl group with a benzyl (Bzl) group. The N-methylation further modifies the amino acid's reactivity and conformational properties.

| Property | Value | References |

| CAS Number | 198561-81-8 | [1][2][3] |

| IUPAC Name | (2S,3R)-2-[--INVALID-LINK--amino]-3-(benzyloxy)butanoic acid | [1] |

| Synonyms | Fmoc-O-benzyl-N-methyl-L-threonine, Fmoc-MeThr(Bzl)-OH | |

| Molecular Formula | C₂₇H₂₇NO₅ | [1][2][3] |

| Molecular Weight | 445.51 g/mol | [1][2] |

| Appearance | Colorless to white powder | [1] |

| Melting Point | 116-122 °C | [1] |

| Purity | ≥98.0% (as determined by HPLC) | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChIKey | OJELSPMZRJEODW-CJAUYULYSA-N | [1][2] |

| SMILES | C--INVALID-LINK----INVALID-LINK--C(O)=O |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of N-methylated threonine residues.[1] The orthogonal protection scheme, where the Fmoc group is base-labile and the Bzl group is acid-labile, allows for selective deprotection and chain elongation.

However, the N-methyl group introduces significant steric hindrance, which poses challenges during the coupling step.[1] This reduced reactivity necessitates the use of more potent coupling reagents and may require extended reaction times or double-coupling protocols to ensure complete incorporation.[1]

Experimental Protocols

The following protocols are generalized for the use of this compound in SPPS. Optimization may be required depending on the specific peptide sequence, resin, and other amino acids involved.

This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide.

-

Reagent Preparation : Prepare a solution of 20% piperidine in dimethylformamide (DMF).

-

Resin Swelling : Swell the peptide-resin in DMF for 15-30 minutes.

-

Deprotection Reaction : Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.

-

Second Deprotection : Drain the solution and add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for an additional 10-15 minutes.

-

Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene.

This protocol describes the activation and coupling of the N-methylated amino acid to the deprotected N-terminus of the peptide-resin. Due to steric hindrance, a potent activating agent such as HATU or HCTU is recommended.

-

Reagent Solution Preparation : In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an aminium-based coupling reagent like HATU (3-5 equivalents) in DMF.

-

Activation : Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/coupling reagent solution. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. Note: Longer coupling times are typically necessary for N-methylated amino acids.[1]

-

Monitoring : Perform a Kaiser test or other qualitative ninhydrin test to monitor the reaction progress. A negative result (e.g., yellow beads in a Kaiser test) indicates complete coupling.

-

Double Coupling (if necessary) : If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.

-

Washing : Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times) to prepare for the next cycle.

The benzyl (Bzl) protecting group on the threonine side chain is stable to the basic conditions of Fmoc removal but can be cleaved using strong acids, typically during the final cleavage of the peptide from the resin.[1]

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for Bzl group removal is Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).

-

Reaction : Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation : Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

-

Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The following diagrams illustrate the key chemical transformations and the overall workflow for incorporating this compound into a peptide sequence.

Caption: Orthogonal deprotection strategy for Fmoc and Bzl groups.

References

Fmoc-N-Me-Thr(Bzl)-OH molecular weight and formula

An in-depth analysis of Fmoc-N-Me-Thr(Bzl)-OH, a crucial building block in solid-phase peptide synthesis, reveals its precise molecular characteristics. This technical guide provides researchers, scientists, and drug development professionals with essential data on its molecular weight and formula.

Physicochemical Data Summary

The fundamental quantitative data for this compound are detailed below, offering a clear reference for experimental design and analysis.

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₂₇NO₅ | [1][2][3] |

| Molecular Weight | 445.51 g/mol | [1][3] |

| Alternate Molecular Weight | 445.49 g/mol | [2] |

| CAS Number | 198561-81-8 | [1][2][3] |

Structural Representation

The chemical structure of this compound is characterized by several key functional groups that dictate its reactivity and application in peptide synthesis. These include the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the N-methylated amine, the threonine backbone, and the O-benzyl (Bzl) protecting group on the side chain.

Caption: Logical relationship of functional groups in this compound.

References

An In-Depth Technical Guide to Fmoc-N-Me-Thr(Bzl)-OH: Structure, Stereochemistry, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-Fmoc-N-α-methyl-O-benzyl-L-threonine, formally known as (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(phenylmethoxy)butanoic acid, and commonly abbreviated as Fmoc-N-Me-Thr(Bzl)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of N-methylated threonine residues. N-methylation is a key modification in medicinal chemistry used to enhance the pharmacological properties of peptides, including metabolic stability, membrane permeability, and conformational rigidity. This document details the structure and stereochemistry of this compound, presents its physicochemical data, outlines experimental protocols for its synthesis and incorporation into peptides, and discusses the significance of its specific stereochemical configuration.

Introduction

N-methylation of the peptide backbone is a widely employed strategy in the design of therapeutic peptides. This modification imparts crucial conformational constraints by removing the amide proton, a hydrogen bond donor, thereby influencing the secondary structure of the peptide. The introduction of a methyl group on the nitrogen atom can also sterically shield the amide bond from enzymatic cleavage, thus increasing the peptide's in vivo half-life. This compound is a commercially available derivative that facilitates the site-specific incorporation of an N-methylated threonine residue during Fmoc-based solid-phase peptide synthesis (SPPS). The benzyl group serves as a protecting group for the threonine side-chain hydroxyl function, which can be removed during the final cleavage from the resin.

Structure and Stereochemistry

The chemical structure of this compound incorporates three key features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus, a methyl group on the alpha-amino nitrogen, and a benzyl ether protecting the side-chain hydroxyl group of the threonine residue.

The IUPAC name, (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(phenylmethoxy)butanoic acid, precisely defines the stereochemistry at the two chiral centers, Cα (position 2) and Cβ (position 3). The (2S,3R) configuration corresponds to L-threonine. The stereochemical integrity of this building block is paramount in peptide synthesis, as the chirality of individual amino acids dictates the overall three-dimensional structure and, consequently, the biological activity of the final peptide. The (2S,3R) configuration ensures the correct spatial orientation of the methyl and hydroxyl groups, which is critical for predictable folding and target binding of the resulting peptide.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 1. While specific, publicly available NMR and mass spectrometry data for this compound are not readily found in the literature, typical spectroscopic features can be inferred from its structure and data for similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 198561-81-8 | [1][2] |

| Molecular Formula | C₂₇H₂₇NO₅ | [1][2] |

| Molecular Weight | 445.51 g/mol | [1][2] |

| Appearance | Colorless to white powder | [2] |

| Melting Point | 116-122 °C | [2] |

| Purity (HPLC) | ≥98.0% | [2] |

| Storage Temperature | 2-8 °C | [2] |

| Solubility | Soluble in DMF, NMP, DCM |

Experimental Protocols

Synthesis of this compound

While a specific, detailed solution-phase synthesis protocol for this compound is not widely published, a general and efficient solid-phase method for the N-methylation of Fmoc-amino acids has been developed and can be adapted. This method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.

Representative Solid-Phase N-Methylation Protocol:

-

Loading of Fmoc-Thr(Bzl)-OH onto 2-CTC Resin:

-

Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

-

Dissolve Fmoc-Thr(Bzl)-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the amino acid solution to the resin and agitate for 2-4 hours.

-

Cap any remaining active sites on the resin with methanol.

-

Wash the resin with DCM, DIPEA in DCM, and finally with DCM and dry under vacuum.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.

-

Wash the resin thoroughly with DMF.

-

-

N-Methylation (Biron-Kessler Method Adaptation):

-

Protect the liberated α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a hindered base like 2,4,6-collidine in DMF.

-

Wash the resin with DMF.

-

Perform the methylation by treating the resin with a methylating agent such as dimethyl sulfate or methyl iodide and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate in DMF. The reaction progress can be monitored by a mini-cleavage and HPLC analysis.

-

Remove the o-NBS protecting group using a solution of a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in DMF.

-

Wash the resin with DMF.

-

-

Re-introduction of the Fmoc Group:

-

Treat the resin with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and DIPEA in DMF to re-protect the N-methylated amino group.

-

Wash the resin with DMF and DCM.

-

-

Cleavage from Resin:

-

Cleave the this compound from the 2-CTC resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.[1]

-

Collect the filtrate and neutralize the acid.

-

Evaporate the solvent to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by flash column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Incorporation into a Peptide via SPPS

The incorporation of this compound into a growing peptide chain on a solid support requires modified coupling conditions due to the increased steric hindrance and lower nucleophilicity of the N-methylated amine.

SPPS Coupling Protocol for this compound:

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) with the preceding amino acid already coupled and the N-terminal Fmoc group removed.

-

Swell the resin in DMF.

-

-

Fmoc Deprotection of the Growing Peptide Chain:

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the peptide chain.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of this compound:

-

Dissolve this compound (3-5 equivalents) and a coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.

-

Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6-10 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or overnight) to ensure complete acylation.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or a chloranil test.

-

-

Washing:

-

Wash the resin with DMF to remove excess reagents.

-

Proceed to the next deprotection and coupling cycle.

-

Significance of Stereochemistry and N-Methylation

The (2S,3R) stereochemistry of this compound is crucial for maintaining the intended peptide conformation. The spatial arrangement of the side chain's methyl and benzyl-protected hydroxyl groups influences the local backbone dihedral angles (phi and psi), which in turn dictates the secondary structure (e.g., helices, sheets, turns). Altering this stereochemistry to, for example, the allo-threonine configuration (2S,3S) would lead to a different peptide conformation and likely a loss or alteration of biological activity.

N-methylation further imposes significant conformational constraints:

-

Elimination of Hydrogen Bonding: The absence of the amide proton prevents the formation of a hydrogen bond, disrupting regular secondary structures like α-helices and β-sheets.

-

Cis/Trans Isomerization: The energy barrier for rotation around the N-methylated amide bond is lowered, leading to a higher population of the cis conformer compared to non-methylated amide bonds, which strongly prefer the trans conformation. This can induce turns in the peptide backbone.

-

Increased Lipophilicity: The addition of a methyl group increases the hydrophobicity of the peptide, which can enhance its ability to cross cell membranes.

-

Proteolytic Resistance: The steric bulk of the N-methyl group can hinder the approach of proteases, thereby increasing the metabolic stability of the peptide.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

Diagram 1: General workflow for the solid-phase synthesis of this compound.

Diagram 2: Workflow for the incorporation of this compound into a peptide chain during SPPS.

Conclusion

This compound is a valuable and specialized reagent for peptide chemists aiming to enhance the therapeutic potential of peptide-based drugs. Its defined (2S,3R) stereochemistry is critical for predictable peptide folding, while the N-methyl group provides a powerful tool for modulating conformation, stability, and bioavailability. Understanding the specific handling and coupling requirements of this sterically hindered amino acid derivative is essential for its successful application in solid-phase peptide synthesis. This guide provides the foundational knowledge for researchers to effectively utilize this compound in the development of next-generation peptide therapeutics.

References

The Benzyl (Bzl) Protecting Group: An In-depth Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the arsenal of protective groups available to the modern chemist, the benzyl (Bzl) group stands as a robust and versatile tool for the temporary masking of reactive functional moieties such as hydroxyls, amines, and carboxylic acids. Its widespread application stems from a favorable balance of stability across a broad spectrum of reaction conditions and the availability of mild and selective deprotection methods.[1][2]

This technical guide provides a comprehensive overview of the core functionalities of the benzyl protecting group, detailing its mechanism of action, applications, and the experimental protocols for its introduction and removal. Quantitative data are summarized for comparative analysis, and key workflows are visualized to facilitate a deeper understanding of its practical implementation.

Core Principles of Benzyl Protection

The efficacy of the benzyl group lies in its general stability to both acidic and basic conditions, which allows for a wide range of chemical transformations to be performed on the protected molecule without affecting the masked functional group.[3] The most common method for introducing a benzyl group is through a Williamson ether synthesis for alcohols, or analogous alkylations for amines and carboxylic acids, typically employing benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[2][4]

Conversely, the removal of the benzyl group, or debenzylation, is most frequently accomplished by catalytic hydrogenolysis.[5][6] This method involves the cleavage of the benzylic carbon-heteroatom bond using hydrogen gas and a palladium catalyst, yielding the deprotected functional group and toluene as a byproduct.[7][8] This deprotection strategy is particularly advantageous due to its mild and neutral conditions, which are orthogonal to many other protecting groups.[9]

Applications in Complex Synthesis

The benzyl protecting group is a cornerstone in various areas of complex organic synthesis:

-

Carbohydrate Chemistry: Due to the polyhydroxylated nature of carbohydrates, selective protection is crucial. Benzyl ethers are extensively used to protect hydroxyl groups during the synthesis of complex oligosaccharides and glycoconjugates because of their stability and influence on the stereochemical outcome of glycosylation reactions.[10][11][12]

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), benzyl-based protecting groups are frequently used for the side-chain protection of amino acids.[13] The classic Boc/Bzl strategy utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary α-amino protection and more stable benzyl-based groups for "permanent" side-chain protection, which are removed at the final cleavage step.[3][14]

-

Natural Product Synthesis: The synthesis of complex natural products often involves numerous steps where sensitive functional groups need to be masked. The robustness of the benzyl group makes it an ideal choice for protecting alcohols and amines throughout lengthy synthetic sequences.[2]

Quantitative Data Summary

The selection of a protecting group strategy is often guided by quantitative metrics such as reaction yields and conditions. The following tables provide a summary of representative data for the protection and deprotection of various functional groups using the benzyl group.

Table 1: Benzylation of Alcohols

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl alcohol | BnBr, NaH | THF | Room Temp | 2 | 82 |

| Monosaccharide | BnBr, NaH | DMF | 0 to Room Temp | - | >90 |

| Phenol | BnCl, K₂CO₃ | Acetone | 70 | 12 | High |

Table 2: Deprotection of Benzyl Ethers

| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH | Room Temp | 1-16 | >95 |

| Catalytic Transfer Hydrogenation | HCO₂NH₄, 10% Pd/C | MeOH | Reflux | 0.25-1 | >90 |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | Room Temp | <4 | High |

Table 3: Protection and Deprotection of Amines and Carboxylic Acids

| Transformation | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Benzylation | Primary Amine | BnBr, K₂CO₃ | MeCN | Reflux | 3-6 | High |

| N-Debenzylation | N-Benzylamine | H₂, Pd/C, Nb₂O₅/C | MeOH | Room Temp | 1 | >95 |

| Benzyl Ester Formation | Carboxylic Acid | BnBr, NaHCO₃ | DMF/Dioxane | 90 | 24 | 82-93 |

| Benzyl Ester Cleavage | Benzyl Ester | H₂, 10% Pd/C | EtOAc/MeOH | Room Temp | Overnight | 100 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the benzylation of an alcohol and the deprotection of a benzyl ether.

Protocol 1: Benzylation of a Primary Alcohol using Benzyl Bromide and Sodium Hydride

Objective: To protect a primary hydroxyl group as a benzyl ether.

Materials:

-

Primary alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired benzyl ether.[2]

Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether to reveal the free hydroxyl group.

Materials:

-

Benzyl-protected alcohol

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the benzyl-protected alcohol (1.0 equiv) in methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[6][9]

Mandatory Visualizations

Diagrams illustrating reaction mechanisms and experimental workflows provide a clear and concise representation of complex processes.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tutorchase.com [tutorchase.com]

- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

synthesis of Fmoc-N-Me-Thr(Bzl)-OH

An In-depth Technical Guide to the Synthesis of Fmoc-N-Me-Thr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide-based drug discovery. The incorporation of N-methylated (N-Me) amino acids into peptide sequences can significantly enhance their therapeutic properties by increasing metabolic stability, improving membrane permeability, and inducing conformational rigidity.[1][2] this compound is a key building block for introducing N-methylated threonine residues into peptide sequences during solid-phase peptide synthesis (SPPS). The steric hindrance posed by the N-methyl group can make the formation of the peptide bond challenging, often leading to slow reaction times and incomplete couplings.[2] Therefore, having access to high-purity this compound is paramount for the successful synthesis of N-methylated peptides.

This technical guide provides a detailed overview of the , including its chemical and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Chemical and Physical Properties

A thorough understanding of the properties of both the starting material and the final product is essential for successful synthesis and application.

| Property | Fmoc-Thr(Bzl)-OH | This compound |

| Synonym | Fmoc-O-benzyl-L-threonine | Fmoc-N-methyl-O-benzyl-L-threonine |

| CAS Number | 117872-75-0 | 198561-81-8[3] |

| Molecular Formula | C₂₆H₂₅NO₅ | C₂₇H₂₇NO₅[3] |

| Molecular Weight | 431.48 g/mol | 445.51 g/mol [3] |

| Appearance | White to off-white powder | Colorless to white powder[3] |

| Melting Point | Not specified | 116-122°C[3] |

| Purity | ≥98.0% (TLC) | ≥98.0% (HPLC)[3] |

| Storage Temperature | 2-8°C | 2-8°C[3] |

Synthesis of this compound

The is typically achieved through a multi-step process that involves the N-methylation of the parent amino acid, Fmoc-Thr(Bzl)-OH. One of the most effective methods for the N-methylation of amino acids is based on the work of Fukuyama in solution, which is the counterpart to the solid-phase Biron-Kessler method.[1] This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which renders the remaining NH group acidic and susceptible to methylation.[1]

Experimental Protocol

This protocol details the from Fmoc-Thr(Bzl)-OH in solution.

Step 1: o-Nitrobenzenesulfonylation

-

Dissolve Fmoc-Thr(Bzl)-OH (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Add diisopropylethylamine (DIEA) (2.5 equivalents) to the solution and stir at room temperature.

-

Slowly add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.2 equivalents) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the o-NBS protected amino acid.

Step 2: N-Methylation

-

Dissolve the dried o-NBS protected amino acid from Step 1 in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃) (3 equivalents) to the solution.

-

Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.5 equivalents) dropwise to the suspension.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

-

After completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the o-NBS Group

-

Dissolve the N-methylated product from Step 2 in DMF.

-

Add 2-mercaptoethanol (5 equivalents) to the solution.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equivalents) to the reaction mixture.

-

Stir the solution at room temperature. The reaction progress can be monitored by the disappearance of the yellow color of the solution. The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, dilute the mixture with water and acidify with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Reagents and Materials

| Reagent | Abbreviation | Purpose |

| N-α-Fmoc-L-Threonine(O-benzyl)-OH | Fmoc-Thr(Bzl)-OH | Starting Material |

| 2-Nitrobenzenesulfonyl chloride | o-NBS-Cl | Protecting Group |

| Diisopropylethylamine | DIEA | Base |

| Methyl Iodide or Dimethyl Sulfate | CH₃I / (CH₃)₂SO₄ | Methylating Agent |

| Potassium Carbonate | K₂CO₃ | Base |

| 2-Mercaptoethanol | Deprotection Reagent | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Base for Deprotection |

| N,N-Dimethylformamide | DMF | Solvent |

| Ethyl Acetate | EtOAc | Extraction Solvent |

| Sodium Sulfate | Na₂SO₄ | Drying Agent |

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Conclusion

The is a crucial step for the incorporation of N-methylated threonine into synthetic peptides. The Fukuyama-based N-methylation in solution phase provides an effective method for the preparation of this important building block. Careful execution of the protection, methylation, and deprotection steps, along with rigorous purification, is essential to obtain high-purity this compound suitable for use in solid-phase peptide synthesis. The enhanced properties of N-methylated peptides make the synthesis and utilization of building blocks like this compound a significant area of interest for researchers in drug discovery and development.

References

Commercial Availability and Technical Guide for Fmoc-N-Me-Thr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key technical data, and experimental applications of Fmoc-N-Me-Thr(Bzl)-OH, a crucial building block in peptide synthesis for the development of novel therapeutics.

Commercial Availability

This compound is commercially available from a range of suppliers specializing in amino acid derivatives and peptide synthesis reagents. The quality and purity of the compound are critical for successful peptide synthesis, and researchers should consider these factors when selecting a supplier. Below is a summary of key information from various vendors.

| Supplier | CAS Number | Molecular Formula | Purity Specification | Storage Conditions |

| Advanced ChemTech | 198561-81-8 | C₂₇H₂₇NO₅ | - | - |

| Vulcanchem | 198561-81-8 | C₂₇H₂₇NO₅ | ≥98.0% (HPLC) | 2-8°C |

| Acmec Biochemical | 198561-81-8 | C₂₇H₂₇NO₅ | - | - |

| Sigma-Aldrich | 198561-81-8 | C₂₇H₂₇NO₅ | ≥98.0% (HPLC) | 2-8°C |

| ChemPep | - | C₂₇H₂₇NO₅ | - | - |

Technical Specifications

This compound, with the IUPAC name (2S,3R)-3-(Benzyloxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid, possesses the following key characteristics:

| Property | Value |

| Molecular Weight | 445.51 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 116-122 °C |

| Solubility | Soluble in common organic solvents used in peptide synthesis, such as Dimethylformamide (DMF) and Dichloromethane (DCM). |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires optimized conditions due to the steric hindrance of the N-methyl group.

General Workflow for SPPS

The following diagram illustrates a standard workflow for the incorporation of an amino acid, including this compound, into a growing peptide chain on a solid support.

Figure 1: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocol for this compound

Due to the steric hindrance of the N-methyl group, standard coupling reagents may result in low yields. The use of more potent coupling agents is highly recommended.

Materials:

-

This compound (3 equivalents relative to resin loading)

-

Coupling Reagent (e.g., HATU, PyAOP, or COMU; 2.9-3 equivalents)[1]

-

Base (e.g., N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine; 6 equivalents)[1]

-

Resin with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound, the coupling reagent (e.g., HATU), and the base (e.g., DIEA) in DMF. Allow the mixture to stand for 2-5 minutes to pre-activate the amino acid.[1]

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. The extended coupling time is often necessary for N-methylated amino acids.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the chloranil test. The Kaiser test is not suitable for N-methylated amino acids as it relies on a primary amine.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Capping (Optional): If the coupling is incomplete, any unreacted free amines can be capped using a solution of acetic anhydride and a base (e.g., DIEA or pyridine) in DMF to prevent the formation of deletion peptides in subsequent cycles.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Cleavage Cocktail:

A common cleavage cocktail for peptides containing acid-labile side-chain protecting groups like benzyl (Bzl) is a mixture of trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A typical cocktail is:

-

95% TFA

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

Procedure:

-

Wash the peptide-resin with DCM and dry it thoroughly.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

-

The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Role of N-Methylated Threonine in Signaling Pathways

The incorporation of N-methylated amino acids can significantly impact the biological activity and conformational properties of peptides. N-methylation can:

-

Increase Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

-

Modulate Conformation: The presence of the N-methyl group restricts the rotation around the peptide backbone, which can favor specific secondary structures and pre-organize the peptide into a bioactive conformation. This can lead to enhanced receptor binding affinity and selectivity.

-

Improve Membrane Permeability: The increased lipophilicity resulting from N-methylation can improve the peptide's ability to cross cell membranes.

While specific signaling pathways directly modulated by the N-methylation of a threonine residue within a peptide are context-dependent and an active area of research, the metabolism of threonine itself has been linked to crucial cellular processes. For instance, threonine metabolism is coupled to the synthesis of S-adenosyl-methionine (SAM), the universal methyl donor, which in turn influences histone methylation and epigenetic regulation.

The following diagram illustrates the logical relationship between threonine metabolism, SAM synthesis, and its downstream effects on histone methylation, a key signaling mechanism.

Figure 2: Simplified diagram illustrating the influence of threonine metabolism on histone methylation, a key cellular signaling process.

The strategic incorporation of this compound allows researchers to explore how this specific modification can influence the interaction of peptides with their biological targets, potentially leading to the development of more potent and stable therapeutic agents.

References

An In-depth Technical Guide to the Storage and Handling of Fmoc-N-Me-Thr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling procedures for Fmoc-N-Me-Thr(Bzl)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for maintaining the integrity, reactivity, and purity of this reagent, thereby ensuring the successful synthesis of high-quality N-methylated peptides.

Chemical and Physical Properties

This compound, with the CAS number 198561-81-8, is a colorless to white powder.[1] Its chemical structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-methylated amine, a benzyl (Bzl) ether protecting the threonine side-chain hydroxyl group, and a free carboxylic acid for peptide bond formation.[1]

| Property | Value | Reference |

| CAS Number | 198561-81-8 | [1][2] |

| Molecular Formula | C₂₇H₂₇NO₅ | [1][2] |

| Molecular Weight | 445.51 g/mol | [1] |

| Appearance | Colorless to white powder | [1] |

| Melting Point | 116-122 °C | [1] |

| Purity | ≥98.0% (HPLC) | |

| IUPAC Name | (2S,3R)-2-[--INVALID-LINK--amino]-3-(benzyloxy)butanoic acid |

Storage

Proper storage of this compound is paramount to prevent degradation and maintain its chemical integrity.

Temperature

The recommended storage temperature for this compound is between 2°C and 8°C.[1] Some suppliers of similar N-methylated amino acids recommend storage at 0-8°C.[3] Long-term storage at room temperature is not advised. For solutions of related compounds in solvents like DMSO, storage at -20°C or -80°C is recommended to extend shelf-life.[4]

| Condition | Temperature Range | Notes |

| Recommended | 2°C to 8°C | Ensures stability for long-term storage. |

| Alternative | 0°C to 8°C | Acceptable for short to medium-term storage. |

Other Considerations

-

Moisture: The compound should be stored in a dry environment. It is advisable to use a desiccator, particularly in humid conditions.

-

Light: While not explicitly stated for this specific compound, it is good practice to store amino acid derivatives protected from light.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere such as argon or nitrogen to minimize oxidation.

Handling

The handling of this compound requires careful attention to avoid contamination and degradation, especially when preparing solutions for peptide synthesis.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A lab coat

-

For operations that may generate dust, a type N95 (US) dust mask is recommended.

Weighing and Dissolution

Due to the steric hindrance of the N-methyl group, this compound can be challenging to dissolve and couple during SPPS.

Recommended Solvents:

Based on information for the non-methylated analog and general knowledge of Fmoc-amino acids, the following solvents are suitable for dissolution:

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Chloroform

-

Ethyl Acetate

-

Dimethyl sulfoxide (DMSO)

-

Acetone[5]

Experimental Protocol: Preparation of a Stock Solution

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

In a chemical fume hood, weigh the desired amount of the powder into a clean, dry vial.

-

Add the appropriate volume of the chosen solvent (e.g., DMF) to achieve the desired concentration.

-

Cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but overheating should be avoided to prevent degradation.

-

If not for immediate use, the stock solution should be stored at low temperatures (e.g., -20°C) and protected from light.

Stability

Factors Affecting Stability:

-

Temperature: Elevated temperatures can accelerate degradation.

-

pH: The Fmoc group is labile to basic conditions (e.g., piperidine used in SPPS for deprotection) and stable under acidic conditions. The benzyl protecting group is generally stable to the conditions of Fmoc-SPPS but can be cleaved by strong acids.

-

Moisture: Can lead to hydrolysis of the compound.

-

Oxidation: While not a primary concern for this molecule, prolonged exposure to air can lead to slow oxidation.

Logical Workflows

The following diagrams illustrate the recommended workflows for the storage and handling of this compound.

Caption: Recommended workflow for the storage of this compound.

Caption: General workflow for handling this compound in SPPS.

References

Fmoc-N-Me-Thr(Bzl)-OH safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential safety and handling information for Fmoc-N-Me-Thr(Bzl)-OH (Fmoc-O-benzyl-N-methyl-L-threonine), a key reagent in peptide synthesis. The data herein is compiled from supplier safety information and established protocols for its primary application.

Chemical and Physical Properties

This compound is a derivative of the amino acid threonine, protected at the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and at the hydroxyl group with a benzyl (Bzl) group. It also contains a methyl group on the alpha-amine. These modifications make it suitable for incorporation into peptide chains during solid-phase peptide synthesis (SPPS).

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 198561-81-8[1][2] |

| Molecular Formula | C₂₇H₂₇NO₅[1][2] |

| Synonyms | Fmoc-O-benzyl-N-methyl-L-threonine |

Table 2: Physical and Chemical Data

| Property | Value |

| Molecular Weight | 445.51 g/mol [2] |

| Appearance | Colorless to white powder[2] |

| Melting Point | 116-122 °C[2] |

| Purity | ≥98.0% (HPLC)[2] |

| Storage Temperature | 2-8°C[2] |

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from suppliers indicates the necessary precautions for handling this compound. It is not classified as a hazardous substance or mixture under standard regulations; however, good laboratory practices should always be observed.

Table 3: Safety and Handling Information

| Category | Recommendation |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) dust mask[3] |

| Storage Class | 11 - Combustible Solids[3] |

| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water)[3] |

| Flash Point | Not applicable[3] |

Experimental Protocols: Application in Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized, representative protocol for the incorporation of this amino acid into a growing peptide chain on a solid support resin.

Objective: To couple this compound to a deprotected N-terminal amine of a resin-bound peptide.

Materials:

-

This compound

-

Solid-phase synthesis resin with N-terminal deprotected peptide (e.g., Rink Amide or Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase peptide synthesis reaction vessel

-

Shaker or automated peptide synthesizer

Methodology:

-

Resin Swelling: The peptide-bound resin is first swollen in a suitable solvent like DMF or DCM for 1-2 hours to ensure all reactive sites are accessible.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the peptide on the resin is removed.

-

Add a 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for an initial 3 minutes, then drain.

-

Add a fresh aliquot of the piperidine solution and agitate for an additional 15-20 minutes to ensure complete deprotection.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent like HATU (2.9-4.5 equivalents) in DMF.

-

Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for a few minutes. Note: To minimize the risk of racemization, prolonged pre-activation times should be avoided.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: After the coupling reaction is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled.

Workflow Visualization

The logical flow of the experimental protocol described above can be visualized as a cycle. The following diagram illustrates the key steps in a single round of amino acid addition in Fmoc solid-phase peptide synthesis.

Caption: Workflow of a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often curtailed by inherent pharmacological limitations, including susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility leading to reduced target affinity. N-methylation, the substitution of the amide proton of a peptide backbone with a methyl group, has emerged as a powerful and versatile strategy in medicinal chemistry to overcome these hurdles. This modification can profoundly alter the physicochemical properties of a peptide, offering a pathway to enhance its stability, bioavailability, and potency. This technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide design, detailing their synthesis, the impact on peptide properties, relevant experimental protocols, and their application in drug development.

The Core Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen induces several critical changes in a peptide's structure and function. These

A Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and drug discovery, enabling the efficient chemical synthesis of peptides.[1][2] Pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, SPPS has revolutionized the way peptides are created with high precision and purity.[1][3] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin.[1][4] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[3][5]

This guide provides an in-depth overview of the core principles of SPPS, detailed experimental protocols for the most common synthesis strategies, and a summary of the critical reagents and materials involved.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS is the sequential elongation of a peptide chain immobilized on a solid support.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[5][6] Each cycle of amino acid addition consists of several key steps: deprotection of the N-terminal protecting group of the resin-bound amino acid, washing, coupling of the next protected amino acid, and another washing step.[5][6] This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.[1][5]

A crucial aspect of successful SPPS is the use of protecting groups for the α-amino group of the incoming amino acid and for reactive side chains of the amino acids.[5] The protecting group strategy must be orthogonal, meaning that the temporary N-terminal protecting group can be removed under conditions that do not affect the permanent side-chain protecting groups or the linkage of the peptide to the resin.[5][6] The two most widely used orthogonal protection schemes in SPPS are the Boc/Bzl and Fmoc/tBu strategies.[7][8]

SPPS Workflow Overview

The general workflow of solid-phase peptide synthesis is a cyclical process, as illustrated below.

Caption: General workflow of solid-phase peptide synthesis.

Key Components of SPPS

Solid Supports (Resins)

The choice of resin is critical as it serves as the anchor for the growing peptide chain.[2][9] Resins are typically composed of polystyrene beads cross-linked with divinylbenzene, though other materials like polyethylene glycol (PEG) are also used.[1][10][11] The properties of the resin, such as its composition and swelling characteristics, can significantly impact the efficiency of the synthesis.[9][12]

| Resin Type | C-terminal Functional Group | Linker Type | Cleavage Condition | Common Use |

| Merrifield Resin | Carboxylic Acid | Chloromethyl | Strong Acid (e.g., HF) | Boc SPPS[13][14] |

| PAM Resin | Carboxylic Acid | Phenylacetamidomethyl | Strong Acid (e.g., HF) | Boc SPPS, reduced peptide loss[14][15] |

| Wang Resin | Carboxylic Acid | 4-Hydroxybenzyl alcohol | Moderate Acid (TFA) | Fmoc SPPS[15][16] |

| Rink Amide Resin | Amide | Acid-labile linker | Mild Acid (e.g., 1-95% TFA) | Fmoc SPPS[9][16][17] |

| 2-Chlorotrityl Resin | Carboxylic Acid | 2-Chlorotrityl | Very Mild Acid (e.g., Acetic Acid) | Fmoc SPPS, protected fragments[15][16] |

| MBHA/BHA Resin | Amide | Benzhydrylamine | Strong Acid (e.g., HF) | Boc SPPS[10][13] |

Protecting Groups

Protecting groups are essential to prevent unwanted side reactions during peptide synthesis.[2][5] The selection of the N-terminal and side-chain protecting groups defines the overall synthesis strategy.

-

Boc (tert-butyloxycarbonyl): An acid-labile N-terminal protecting group, typically removed with trifluoroacetic acid (TFA).[13][18]

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile N-terminal protecting group, commonly removed with a solution of piperidine in DMF.[17][19]

-

Side-Chain Protecting Groups: These are generally more stable and are removed during the final cleavage step. In Boc/Bzl strategy, benzyl-based groups are common, while in Fmoc/tBu, tert-butyl-based groups are used.[5][6]

Coupling Reagents

Coupling reagents are used to activate the carboxyl group of the incoming amino acid to facilitate the formation of a peptide bond.[1][20]

| Coupling Reagent | Abbreviation | Activator Type | Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Commonly used in Fmoc SPPS.[13] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | More reactive than HBTU, useful for difficult couplings.[16] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | A classic and cost-effective coupling method.[1][2] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Generates OBt esters for coupling. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Offers fast and efficient coupling with low racemization.[21] |

Experimental Protocols

Fmoc/tBu Solid-Phase Peptide Synthesis

The Fmoc/tBu strategy is currently the most widely used approach for SPPS due to its milder final cleavage conditions.[7][8]

Caption: The synthetic cycle of Fmoc-based SPPS.

1. Resin Swelling:

-

Place the appropriate amount of resin (e.g., Wang or Rink Amide) in a reaction vessel.[16][17]

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF), to cover the resin.[16]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[16]

-

Drain the solvent by filtration.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[16][17]

-

Agitate the mixture for 15-30 minutes to ensure complete removal of the Fmoc group.[17]

-

Drain the deprotection solution and wash the resin thoroughly with DMF and isopropanol (IPA) to remove residual piperidine.[19]

3. Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g., HATU) in DMF.[16]

-

Add the solution to the deprotected peptide-resin.

-

Add a base, such as N,N-diisopropylethylamine (DIEA), to initiate the coupling reaction.[6]

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.[13]

4. Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the peptide-resin and dry it.

-

Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers.[1][22] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to quench reactive cationic species generated during deprotection.[22]

-

After 2-4 hours, filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether, then collect it by centrifugation or filtration.[13]

-

Wash the peptide with cold ether and dry it under vacuum.[13]

Boc/Bzl Solid-Phase Peptide Synthesis

The Boc/Bzl strategy is the classical method for SPPS and remains valuable for certain applications.[18]

Caption: The synthetic cycle of Boc-based SPPS.

1. Resin Swelling:

-

Swell the resin (e.g., Merrifield or MBHA) in dichloromethane (DCM).[13]

2. Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for about 15-25 minutes to remove the Boc group.[13][14]

-

Wash the resin with DCM and IPA to remove excess TFA.[13][14]

3. Neutralization:

-

Neutralize the resulting N-terminal ammonium salt with a solution of a hindered base, such as 10% DIEA in DCM.[5][6]

-

Wash the resin with DCM to remove the excess base and its salt.[6]

4. Amino Acid Coupling:

-

Couple the next Nα-Boc protected amino acid using a suitable coupling agent. In situ neutralization protocols with HATU or HBTU are also common.[5]

5. Final Cleavage and Deprotection:

-

The final cleavage of the peptide from the resin and removal of side-chain protecting groups in the Boc/Bzl strategy requires a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][13]

-

This step requires specialized equipment due to the hazardous nature of the strong acids.[6]

-

Similar to the Fmoc strategy, the crude peptide is precipitated and washed with cold diethyl ether.[13]

Purification and Analysis

Following cleavage from the resin, the crude synthetic peptide contains various impurities, including truncated sequences, deletion sequences, and incompletely deprotected peptides.[4][23] Therefore, purification is a critical step to obtain a product of the desired purity.[1]

The most common method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4][23] This technique separates the target peptide from impurities based on differences in hydrophobicity.

General RP-HPLC Protocol:

-

Method Development: An initial scouting gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA) is run to determine the elution profile of the target peptide and its impurities.[4]

-

Preparative Purification: The analytical method is scaled up to a preparative column to isolate the target peptide.[4]

-

Fraction Analysis: Fractions are collected and analyzed for purity, typically by analytical RP-HPLC and mass spectrometry.[24]

-

Lyophilization: Pure fractions are pooled and lyophilized to obtain the final peptide product as a dry powder.

Peptide Analysis:

-

HPLC: Used to determine the purity of the final peptide product.[23]

-

Mass Spectrometry (MS): Confirms the identity of the peptide by verifying its molecular weight.[23]

Conclusion

Solid-phase peptide synthesis is a powerful and versatile technique that has become indispensable in research and pharmaceutical development.[2][17] The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific peptide sequence, the desired C-terminal functionality, and the available equipment. A thorough understanding of the principles of SPPS, careful selection of reagents, and robust purification methods are essential for the successful synthesis of high-quality peptides.

References

- 1. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 2. jpt.com [jpt.com]

- 3. csbio.com [csbio.com]

- 4. agilent.com [agilent.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 9. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 19. chempep.com [chempep.com]

- 20. nbinno.com [nbinno.com]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 23. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 24. gilson.com [gilson.com]

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of Fmoc-N-Me-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges and Opportunities of N-Methylated Peptides

The strategic N-methylation of peptide backbones represents a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic potential of peptide-based drugs.[1] This modification, the substitution of an amide proton with a methyl group, can significantly improve pharmacokinetic properties by increasing metabolic stability against proteolytic degradation, enhancing cell permeability, and fine-tuning peptide conformation for improved receptor binding affinity.[1][2] The incorporation of N-methylated amino acids, however, presents considerable synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can lead to incomplete coupling reactions and the formation of deletion sequences.[3][4]

Fmoc-N-Me-Thr(Bzl)-OH, a derivative of the essential amino acid L-threonine, is a particularly valuable building block. It introduces both the conformational constraints of N-methylation and a protected hydroxyl group on the side chain, offering unique structural possibilities and a site for further functionalization.[2] This technical guide provides a comprehensive overview of the principles and practices for the successful incorporation of this compound in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting strategies to empower researchers in synthesizing these complex yet promising molecules.

Physicochemical Properties and Handling

This compound is a white to off-white solid that should be stored in a cool, dry place. The presence of the N-methyl group significantly alters its reactivity compared to its non-methylated counterpart, Fmoc-Thr(Bzl)-OH.[5]

| Property | This compound | Fmoc-Thr(Bzl)-OH |

| Molecular Formula | C₂₇H₂₇NO₅[5] | C₂₆H₂₅NO₅[5] |

| Molecular Weight | 445.51 g/mol [5] | 431.48 g/mol |

| N-H Hydrogen Bonding | Absent (N-methylated)[5] | Present[5] |

| Peptide Bond Character | Increased tendency for cis conformation[5] | Predominantly trans conformation[5] |

| Coupling Efficiency | Lower (sterically hindered)[5] | Higher[5] |

| Solubility | Generally soluble in DMF, NMP, and DCM. | Soluble in DMF, NMP, and DCM. |

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Challenge: Overcoming Steric Hindrance in Coupling

The primary obstacle in utilizing this compound is the steric bulk created by the N-methyl group. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the secondary amine of the N-methylated residue on the growing peptide chain.[4] This steric clash is particularly pronounced when coupling another N-methylated amino acid to an N-terminal N-methylated residue.[4] The consequences of incomplete coupling include lower yields and the generation of deletion sequences, which can be challenging to separate from the target peptide.[4]

To address this, the choice of coupling reagent is paramount. Standard reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often inefficient for these sterically demanding couplings.[2] More potent activating agents are required to drive the reaction to completion.[4]

Recommended Coupling Reagents and Strategies

For the successful incorporation of this compound, the use of uronium/aminium or phosphonium salt-based coupling reagents is strongly recommended.[6] These reagents demonstrate higher reactivity and are more effective at overcoming the steric hindrance of N-methylated amino acids.[6]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Reported Coupling Efficiency (%) | Notes |

| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5 | Highly reactive and widely successful for hindered couplings with low racemization.[2][4] |

| HCTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5 | Fast and efficient, commonly used in automated peptide synthesis.[2] |

| PyAOP | Phosphonium Salt | 30 - 60 min | High | Strong activating agent with no risk of guanidinylation side reactions.[6] |

| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99 | Efficient, with no risk of guanidinylation side reactions.[2][4] |

| COMU | Aminium/Uronium Salt | 20 - 45 min | High | Similar reactivity to HATU with improved solubility of byproducts, making it a "greener" option.[7] |

Key Strategies for Efficient Coupling:

-

Double Coupling: For particularly difficult sequences, a second coupling step with fresh reagents is often necessary to ensure the reaction goes to completion.[3]

-

Elevated Temperature: Microwave-assisted SPPS can significantly enhance the efficiency of coupling sterically hindered amino acids by driving reactions to completion more quickly.[8]

-

In-situ Generation of Amino Acid Chlorides: For exceptionally challenging couplings, the in-situ formation of highly reactive Fmoc-amino acid chlorides can be an effective strategy.[4]

-

Monitoring Coupling Completion: Standard ninhydrin tests are ineffective for detecting unreacted secondary amines of N-methylated residues. The bromophenol blue test is a reliable alternative; a blue or green color on the resin beads indicates incomplete coupling, while a yellow color signifies completion.[4][9]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis - Standard Coupling with HATU

This protocol outlines a standard procedure for the manual incorporation of this compound using HATU as the coupling reagent.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% Piperidine in DMF (v/v)

-

Bromophenol blue monitoring solution

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[3]

-

Drain and wash the resin thoroughly with DMF (5 times).

-

-

Coupling of this compound:

-

In a separate vial, pre-activate the amino acid by dissolving this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[3]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

-

Monitoring and Washing:

-

Perform a bromophenol blue test to check for reaction completion.[9] If the test is positive (blue/green), repeat the coupling step (double coupling).

-

Once the coupling is complete (yellow beads), drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (198561-81-8) for sale [vulcanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 9. peptide.com [peptide.com]

Application Notes and Protocols for the Coupling of Fmoc-N-Me-Thr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Thr(Bzl)-OH, into peptide sequences is a critical strategy in medicinal chemistry. This modification can significantly enhance the therapeutic properties of peptides by improving their metabolic stability, membrane permeability, and conformational rigidity.[1][2][3][4] However, the steric hindrance posed by the N-methyl group presents considerable challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.[1][4][5] The selection of an appropriate coupling protocol is therefore paramount to achieving high yields and purity of the target N-methylated peptide. These application notes provide detailed protocols and a comparative overview of common coupling reagents for the successful incorporation of this compound.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is crucial for overcoming the steric hindrance associated with this compound. Highly reactive uronium/aminium or phosphonium salt-based reagents are generally recommended over standard carbodiimide-based methods.[1] While a direct quantitative comparison for this compound is not extensively documented in a single study, the following table summarizes the performance and characteristics of commonly employed coupling reagents for sterically hindered N-methylated amino acids.

| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Reported Coupling Efficiency (%) | Key Characteristics & Recommendations |

| HATU | Aminium/Uronium Salt | 20 - 120 | > 99.5 | Highly reactive and widely regarded as one of the most effective reagents for hindered couplings with low racemization.[3][6][7] Often the reagent of choice for difficult sequences. |

| PyAOP | Phosphonium Salt | 30 - 120 | 98 - 99 | A highly effective phosphonium salt-based reagent, particularly useful for coupling N-methylamino acids.[1][8] |

| COMU | Aminium/Uronium Salt | 30 - 60 | High | A third-generation uronium salt that is known for its high reactivity and rapid coupling times.[1] |

| HCTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | A fast and efficient coupling reagent, commonly used in automated peptide synthesis.[3] |

| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 | 95 - 98+ | A cost-effective option that shows improved performance over DIC/HOBt.[3][9][10] Oxyma is a superior additive for reducing racemization and improving efficiency.[10][11] |

| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | An established phosphonium salt reagent that is effective for hindered couplings and avoids guanidinylation side reactions.[3][7] |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin. It is crucial to monitor the completion of the coupling reaction using a qualitative method such as the bromophenol blue test, as the Kaiser test is not suitable for secondary amines like N-methylated residues.[1]

Protocol 1: HATU-Mediated Coupling